molecular formula C10H8O4 B13477241 7-Methoxy-1-benzofuran-5-carboxylic acid

7-Methoxy-1-benzofuran-5-carboxylic acid

Cat. No.: B13477241
M. Wt: 192.17 g/mol
InChI Key: DCZLTBXYLNKCHO-UHFFFAOYSA-N
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Description

7-Methoxy-1-benzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives. The presence of a methoxy group at the 7th position and a carboxylic acid group at the 5th position makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1-benzofuran-5-carboxylic acid typically involves the cyclization of appropriately substituted phenols with bromoalkynes. One-pot reactions based on palladium-catalyzed C-H bond functionalization are commonly used . Another method involves the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using palladium or platinum catalysts. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted benzofurans, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1-benzofuran-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and carboxylic acid groups contribute to its versatility in various chemical reactions and its potential therapeutic applications .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

7-methoxy-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-13-8-5-7(10(11)12)4-6-2-3-14-9(6)8/h2-5H,1H3,(H,11,12)

InChI Key

DCZLTBXYLNKCHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CO2

Origin of Product

United States

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